molecular formula C20H17N3O4S B1667177 BMS-193884 CAS No. 176960-47-7

BMS-193884

Cat. No.: B1667177
CAS No.: 176960-47-7
M. Wt: 395.4 g/mol
InChI Key: LJGUZUROJOJEMI-UHFFFAOYSA-N
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Preparation Methods

BMS-193884 belongs to a class of compounds known as 4’-oxazolyl biphenylsulfonamides. The synthesis of this compound involves the Suzuki-coupling of 4-bromophenyl boronic acid with 2-bromopyrimidine, leading to a 2-(4-bromophenyl)pyrimidine derivative. This compound is then subjected to palladium tetrakistriphenylphosphine-catalyzed Suzuki-coupling with a boronic acid derivative to form a biphenylsulfonamide. The protective lateral chain on the nitrogen of the sulfonamide is removed by aqueous hydrochloric acid to yield the desired compound .

Chemical Reactions Analysis

BMS-193884 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-193884 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties and reactions of endothelin receptor antagonists.

    Biology: It is used to study the role of endothelin receptors in various biological processes.

    Medicine: It is being investigated for its potential use in the treatment of congestive heart failure and pulmonary hypertension.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

BMS-193884 exerts its effects by selectively binding to and inhibiting the endothelin A receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, this compound reduces vasoconstriction and lowers blood pressure .

Comparison with Similar Compounds

Properties

CAS No.

176960-47-7

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3

InChI Key

LJGUZUROJOJEMI-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-193884;  BMS 193884;  BMS193884.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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